molecular formula C12H16BrNO2S B14547764 N-(2-Bromohex-5-EN-1-YL)benzenesulfonamide CAS No. 62035-79-4

N-(2-Bromohex-5-EN-1-YL)benzenesulfonamide

Cat. No.: B14547764
CAS No.: 62035-79-4
M. Wt: 318.23 g/mol
InChI Key: JXCZPFMZOITIKI-UHFFFAOYSA-N
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Description

N-(2-Bromohex-5-en-1-yl)benzenesulfonamide: is a chemical compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a bromine atom attached to a hexenyl chain, which is further connected to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromohex-5-en-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2-bromohex-5-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Bromohex-5-en-1-yl)benzenesulfonamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, dichloromethane, tetrahydrofuran.

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products:

    Substitution: N-(2-Aminohex-5-en-1-yl)benzenesulfonamide, N-(2-Thiohex-5-en-1-yl)benzenesulfonamide.

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: N-(2-Hydroxyhex-5-en-1-yl)benzenesulfonamide.

Scientific Research Applications

Chemistry: N-(2-Bromohex-5-en-1-yl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.

Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. Its sulfonamide group can mimic the structure of certain biological molecules, making it useful in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Bromohex-5-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

    Benzenesulfonamide: A simpler analog without the hexenyl and bromine substituents.

    N-Phenylbenzenesulfonamide: Contains a phenyl group instead of the hexenyl chain.

    4-Bromobenzenesulfonamide: Similar structure but with the bromine atom directly attached to the benzene ring.

Uniqueness: N-(2-Bromohex-5-en-1-yl)benzenesulfonamide is unique due to the presence of both the hexenyl chain and the bromine atom, which confer distinct reactivity and properties. The hexenyl chain provides flexibility and potential for further functionalization, while the bromine atom enhances the compound’s reactivity in substitution reactions.

Properties

CAS No.

62035-79-4

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

N-(2-bromohex-5-enyl)benzenesulfonamide

InChI

InChI=1S/C12H16BrNO2S/c1-2-3-7-11(13)10-14-17(15,16)12-8-5-4-6-9-12/h2,4-6,8-9,11,14H,1,3,7,10H2

InChI Key

JXCZPFMZOITIKI-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CNS(=O)(=O)C1=CC=CC=C1)Br

Origin of Product

United States

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